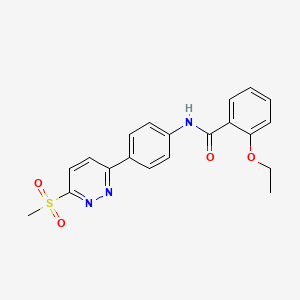

2-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

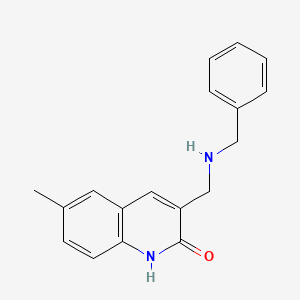

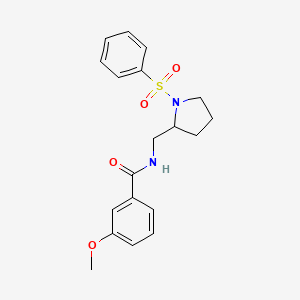

Molecular Structure Analysis

The molecular structure of such compounds typically includes a benzene ring, an amide group, and other substituents. The exact structure would depend on the specific locations and types of these substituents.Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely and depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their specific structures. These properties could include melting point, boiling point, solubility, and others.Scientific Research Applications

Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors

Pyridazinone derivatives, similar in structure to 2-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit significant oral anti-inflammatory potency, improved aqueous solubility compared with known COX-2 inhibitors like celecoxib, and show enhanced gastric safety in animal models. Their mechanism involves the selective inhibition of COX-2 activity, leading to a reduction in prostaglandin E2 production and associated inflammation and pain, making them promising candidates for treating conditions like arthritis (Asif, 2016).

Antioxidant Capacity and Reaction Pathways

Another area of research relevant to similar compounds involves understanding the antioxidant capacity and reaction pathways of substances. For example, the ABTS/PP decolorization assay is widely used to assess the antioxidant capacity of various compounds, including those structurally related to this compound. This assay helps in elucidating the reaction pathways, including the formation of coupling adducts with antioxidants, and provides insights into the specificity and relevance of oxidation products, which is critical for evaluating the antioxidant potential of new chemical entities (Ilyasov et al., 2020).

Synthesis and Pharmaceutical Applications

Research into the synthesis and application of novel pyridazinone and pyridazinone analogues, including those with similar structures to the compound , highlights the ongoing efforts to develop new pharmaceutical agents with improved efficacy and safety profiles. These efforts include exploring novel synthesis methods, understanding the mechanisms of action, and evaluating the therapeutic potential of these compounds across a range of diseases (Saini et al., 2019).

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. Unfortunately, the mechanism of action for this specific compound is not documented in the available literature.

Safety and Hazards

Properties

IUPAC Name |

2-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-3-27-18-7-5-4-6-16(18)20(24)21-15-10-8-14(9-11-15)17-12-13-19(23-22-17)28(2,25)26/h4-13H,3H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKZRAFMJPTZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591713.png)

![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2591714.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2591715.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2591717.png)

![5-((3-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591718.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2591719.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2591720.png)

![2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2591721.png)

![Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2591730.png)